(2-Propoxy-1-naphthyl)methanol
Description
(2-Propoxy-1-naphthyl)methanol is a naphthalene-derived alcohol featuring a hydroxymethyl group at the 1-position of the naphthalene ring and a propoxy substituent at the 2-position. Its structure combines aromatic rigidity with the flexibility of an alkoxy side chain, making it relevant in organic synthesis, materials science, and pharmaceutical intermediates. The compound’s stereoelectronic properties are influenced by the naphthalene ring’s conjugation and the steric effects of the propoxy group.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27g/mol |
IUPAC Name |
(2-propoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H16O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,15H,2,9-10H2,1H3 |
InChI Key |
JKNQJQDURJGJGY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CO |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Naphthalen-1-ylmethanol: The parent compound lacking the 2-propoxy group.
- (2-Methoxy-1-naphthyl)methanol: Substituted with a methoxy group instead of propoxy.
- (2-Ethoxy-1-naphthyl)methanol: Ethoxy-substituted variant.
Table 1: Substituent Impact on Physicochemical Properties
Key Observations :
- The propoxy group increases molecular weight and hydrophobicity compared to methoxy/ethoxy derivatives, reducing water solubility.
- Boiling points rise with larger alkoxy substituents due to increased van der Waals interactions .
Crystallographic and Conformational Analysis
Naphthalen-1-ylmethanol (parent compound) exhibits bond lengths such as C7–C8 (1.44 Å) and torsional angles (e.g., −176.55° for C6–C7–C8–C9) . The propoxy substituent in (2-Propoxy-1-naphthyl)methanol likely introduces steric hindrance, altering dihedral angles and packing efficiency in crystalline phases. For example, the parent compound’s C8–H8 bond angle is 177.24° , which may shift in the propoxy derivative due to increased steric bulk.
Thermodynamic and Reactivity Trends
- Thermal Stability : Larger alkoxy groups (e.g., propoxy) enhance thermal stability compared to methoxy due to reduced electron-withdrawing effects and increased molecular inertia.
- Reactivity: The hydroxymethyl group in (2-Propoxy-1-naphthyl)methanol is less acidic than in the parent compound due to electron-donating propoxy substitution, impacting its participation in oxidation or esterification reactions .
Table 2: Reactivity Comparison
| Reaction Type | Naphthalen-1-ylmethanol | (2-Propoxy-1-naphthyl)methanol |
|---|---|---|
| Oxidation (to aldehyde) | High yield | Moderate yield (steric hindrance) |
| Esterification | Fast kinetics | Slower (lower acidity) |
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